molecular formula C22H32O3 B561206 5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one CAS No. 103303-35-1

5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one

Cat. No. B561206
CAS RN: 103303-35-1
M. Wt: 344.495
InChI Key: FXTMBVFOKJRWOM-FAWFAKQUSA-N
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Description

5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one, also known as 16,17-epoxyprogesterone, is a steroidal compound that has been studied for its potential applications in the field of medicine and scientific research. This compound is a derivative of progesterone and has been found to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-onerogesterone has been investigated for its potential applications in various fields of scientific research, including neuroscience, endocrinology, and cancer research. In neuroscience, this compound has been found to exhibit neuroprotective effects, reducing neuronal damage and improving functional recovery in animal models of traumatic brain injury and stroke. In endocrinology, 5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-onerogesterone has been shown to modulate the activity of progesterone receptors, leading to changes in gene expression and cellular function. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells, suggesting its potential as an anti-cancer agent.

Mechanism of Action

The mechanism of action of 5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-onerogesterone is not fully understood, but it is thought to involve the modulation of various cellular signaling pathways. This compound has been shown to interact with progesterone receptors, leading to changes in gene expression and cellular function. Additionally, 5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-onerogesterone has been found to modulate the activity of various enzymes and ion channels, suggesting that it may affect multiple cellular processes.
Biochemical and Physiological Effects:
5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-onerogesterone has been found to exhibit a range of biochemical and physiological effects. In addition to its neuroprotective and anti-cancer properties, this compound has been shown to modulate the activity of various neurotransmitters, including GABA and glutamate. Additionally, 5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-onerogesterone has been found to affect the levels of various hormones, including progesterone and cortisol.

Advantages and Limitations for Lab Experiments

5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-onerogesterone has several advantages for use in lab experiments. This compound is relatively stable and can be easily synthesized in large quantities. Additionally, 5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-onerogesterone has been found to exhibit low toxicity and is well-tolerated in animal models. However, there are also limitations to the use of this compound in lab experiments. For example, the mechanism of action of 5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-onerogesterone is not fully understood, and its effects may vary depending on the cell type and experimental conditions used.

Future Directions

There are several potential future directions for research on 5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-onerogesterone. One area of interest is the development of more potent and selective analogs of this compound, which may have improved therapeutic potential. Additionally, further studies are needed to fully elucidate the mechanism of action of 5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-onerogesterone and its effects on various cellular processes. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-onerogesterone involves the epoxidation of progesterone at the 16,17 double bond using a suitable oxidizing agent. Various methods have been reported for the synthesis of this compound, including the use of m-chloroperbenzoic acid, peracetic acid, and hydrogen peroxide. The yield and purity of the product depend on the choice of oxidizing agent, reaction conditions, and purification methods.

properties

IUPAC Name

1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-hydroxy-7,11,17-trimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-12-9-15-16(20(3)7-5-14(24)10-17(12)20)6-8-21(4)18(15)11-19-22(21,25-19)13(2)23/h14-16,18-19,24H,5-11H2,1-4H3/t14-,15+,16-,18-,19+,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTMBVFOKJRWOM-FAWFAKQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(CCC2(C3CCC4(C(C3C1)CC5C4(O5)C(=O)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1)C[C@@H]5[C@]4(O5)C(=O)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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